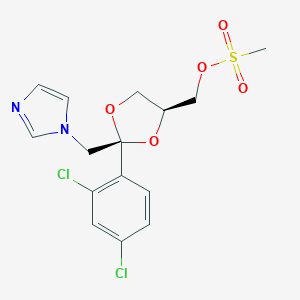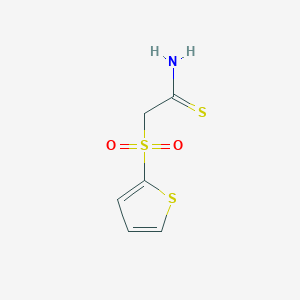![molecular formula C11H11NO3 B062475 (S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione CAS No. 179681-01-7](/img/structure/B62475.png)
(S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Vinyl-1-oxa-3-azaspiro[55]undeca-7,10-diene-2,9-dione is a complex organic compound characterized by its spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione typically involves multi-step organic reactions. One common approach is to start with a suitable precursor containing the oxazolidine ring and introduce the spirocyclic system through cyclization reactions. Key steps may include:
- Formation of the oxazolidine ring via cyclization of an amino alcohol with a carbonyl compound.
- Introduction of the ethenyl group through a Wittig reaction or similar olefination process.
- Formation of the spirocyclic system through intramolecular cyclization, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to maximize yield and purity.
化学反应分析
Types of Reactions
(S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
科学研究应用
Chemistry
In chemistry, (S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its spirocyclic structure could interact with biological targets in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the oxazolidine ring and spirocyclic system may impart specific pharmacological properties, such as enzyme inhibition or receptor binding.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of specialty chemicals, polymers, or materials with unique properties.
作用机制
The mechanism of action of (S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and catalysis.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA interaction: The compound could intercalate into nucleic acids, affecting transcription and translation processes.
相似化合物的比较
Similar Compounds
(S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione: Unique due to its specific spirocyclic structure and functional groups.
Spirocyclic oxazolidines: Compounds with similar spirocyclic systems but different substituents.
Ethenyl-substituted azaspiro compounds: Compounds with similar ethenyl groups but different ring systems.
Uniqueness
(S)-4-Vinyl-1-oxa-3-azaspiro[55]undeca-7,10-diene-2,9-dione stands out due to its combination of an oxazolidine ring and a spirocyclic system, which imparts unique chemical and biological properties
属性
CAS 编号 |
179681-01-7 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione |
InChI |
InChI=1S/C11H11NO3/c1-2-8-7-11(15-10(14)12-8)5-3-9(13)4-6-11/h2-6,8H,1,7H2,(H,12,14)/t8-/m1/s1 |
InChI 键 |
LEGDQIOQDHWTQF-MRVPVSSYSA-N |
SMILES |
C=CC1CC2(C=CC(=O)C=C2)OC(=O)N1 |
手性 SMILES |
C=C[C@@H]1CC2(C=CC(=O)C=C2)OC(=O)N1 |
规范 SMILES |
C=CC1CC2(C=CC(=O)C=C2)OC(=O)N1 |
同义词 |
1-Oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione,4-ethenyl-,(S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)











